2'-Deoxy-5'-O-p-toluenesulfonyluridine
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Overview
Description
2’-Deoxy-5’-O-p-toluenesulfonyluridine is a chemical compound with the molecular formula C₁₆H₁₈N₂O₇S and a molecular weight of 382.40 g/mol . It is a derivative of uridine, where the hydroxyl group at the 5’ position is replaced by a p-toluenesulfonyl group. This compound is primarily used in research settings, particularly in the fields of proteomics and nucleic acid chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-p-toluenesulfonyluridine typically involves the selective protection and activation of the hydroxyl groups on the uridine molecule. One common method includes:
Protection of the 3’-hydroxyl group: This step involves protecting the 3’-hydroxyl group to prevent unwanted reactions. This can be achieved using silyl or acyl protecting groups.
Activation of the 5’-hydroxyl group: The 5’-hydroxyl group is then activated using p-toluenesulfonyl chloride in the presence of a base such as pyridine. This results in the formation of the p-toluenesulfonyl ester.
Deprotection of the 3’-hydroxyl group: Finally, the protecting group on the 3’-hydroxyl group is removed to yield 2’-Deoxy-5’-O-p-toluenesulfonyluridine.
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-5’-O-p-toluenesulfonyluridine are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-p-toluenesulfonyluridine can undergo various chemical reactions, including:
Nucleophilic substitution: The p-toluenesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding uridine derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted uridine derivative.
Hydrolysis: The major product is the corresponding uridine derivative with the p-toluenesulfonyl group removed.
Scientific Research Applications
2’-Deoxy-5’-O-p-toluenesulfonyluridine has several applications in scientific research:
Proteomics: It is used as a reagent in the study of protein-nucleic acid interactions.
Nucleic Acid Chemistry: The compound is used in the synthesis of modified nucleotides and nucleosides, which are important in the study of DNA and RNA.
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents by modifying nucleoside analogs to enhance their biological activity.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-p-toluenesulfonyluridine involves its ability to act as a nucleoside analog. By incorporating into nucleic acids, it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The p-toluenesulfonyl group enhances the compound’s reactivity, making it a useful tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: Lacks the p-toluenesulfonyl group and is less reactive.
5’-O-p-toluenesulfonyluridine: Contains the p-toluenesulfonyl group at the 5’ position but retains the hydroxyl group at the 2’ position.
2’-Deoxy-5’-O-mesyluridine: Similar structure but with a mesyl group instead of a p-toluenesulfonyl group.
Uniqueness
2’-Deoxy-5’-O-p-toluenesulfonyluridine is unique due to the presence of the p-toluenesulfonyl group, which enhances its reactivity and makes it a valuable reagent in nucleic acid chemistry. This modification allows for selective reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C16H18N2O7S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18N2O7S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(19)8-15(25-13)18-7-6-14(20)17-16(18)21/h2-7,12-13,15,19H,8-9H2,1H3,(H,17,20,21) |
InChI Key |
CNGFNNCQXVJZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)O |
Origin of Product |
United States |
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